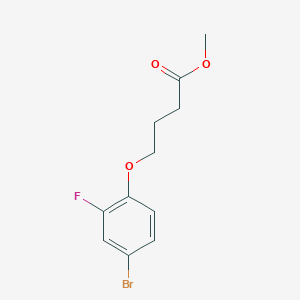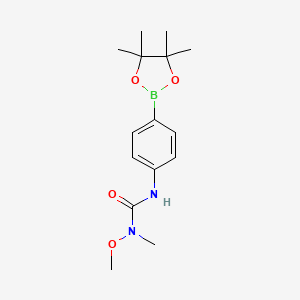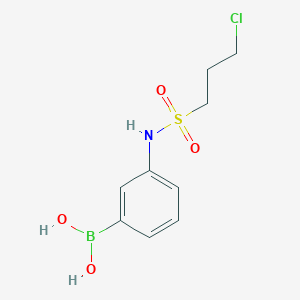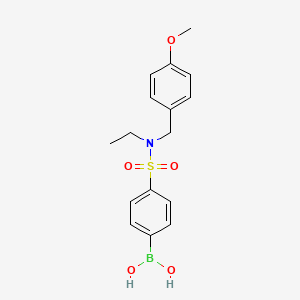
Methyl-4-(4-Brom-2-fluorphenoxy)butanoat
Übersicht
Beschreibung
Methyl 4-(4-bromo-2-fluorophenoxy)butanoate: is an organic compound with the molecular formula C11H12BrFO3. It belongs to the class of benzenoids and is characterized by the presence of a bromine and fluorine atom on the phenoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-(4-bromo-2-fluorophenoxy)butanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated phenoxy compounds on cellular processes. It is also investigated for its potential as a precursor in the synthesis of bioactive molecules with therapeutic properties .
Industry: In the industrial sector, Methyl 4-(4-bromo-2-fluorophenoxy)butanoate is utilized in the production of specialty chemicals and polymers. Its unique chemical structure makes it valuable in the development of new materials with specific properties .
Wirkmechanismus
Mode of Action
Based on its chemical structure, it may interact with its targets through processes such as free radical bromination, nucleophilic substitution, or oxidation .
Action Environment
The action, efficacy, and stability of Methyl 4-(4-bromo-2-fluorophenoxy)butanoate can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other compounds or enzymes that could interact with Methyl 4-(4-bromo-2-fluorophenoxy)butanoate.
Biochemische Analyse
Biochemical Properties
Methyl 4-(4-bromo-2-fluorophenoxy)butanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds. The interaction between Methyl 4-(4-bromo-2-fluorophenoxy)butanoate and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function.
Cellular Effects
Methyl 4-(4-bromo-2-fluorophenoxy)butanoate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, Methyl 4-(4-bromo-2-fluorophenoxy)butanoate can impact gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-(4-bromo-2-fluorophenoxy)butanoate involves several key interactions at the molecular level. The compound can bind to biomolecules such as enzymes and proteins, leading to changes in their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, Methyl 4-(4-bromo-2-fluorophenoxy)butanoate can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in alterations in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(4-bromo-2-fluorophenoxy)butanoate can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term studies have shown that Methyl 4-(4-bromo-2-fluorophenoxy)butanoate can have lasting effects on cellular function, including changes in gene expression and enzyme activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Methyl 4-(4-bromo-2-fluorophenoxy)butanoate can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular metabolism . In some cases, high doses of Methyl 4-(4-bromo-2-fluorophenoxy)butanoate can lead to toxic or adverse effects, such as liver damage or impaired kidney function. These dosage effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
Methyl 4-(4-bromo-2-fluorophenoxy)butanoate is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall activity and function of Methyl 4-(4-bromo-2-fluorophenoxy)butanoate, as well as its interactions with other biomolecules. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 4-(4-bromo-2-fluorophenoxy)butanoate within cells and tissues are influenced by several factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, Methyl 4-(4-bromo-2-fluorophenoxy)butanoate can bind to various proteins and other biomolecules, affecting its localization and accumulation. These transport and distribution processes are important for understanding the compound’s effects on cellular function and overall health.
Subcellular Localization
The subcellular localization of Methyl 4-(4-bromo-2-fluorophenoxy)butanoate can influence its activity and function. The compound can be targeted to specific compartments or organelles within the cell through various mechanisms, including targeting signals and post-translational modifications . For example, Methyl 4-(4-bromo-2-fluorophenoxy)butanoate may be directed to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and optimizing its use in research and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-bromo-2-fluorophenoxy)butanoate typically involves the esterification of 4-(4-bromo-2-fluorophenoxy)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of Methyl 4-(4-bromo-2-fluorophenoxy)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(4-bromo-2-fluorophenoxy)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of 4-(4-substituted-2-fluorophenoxy)butanoates.
Oxidation: Formation of 4-(4-bromo-2-fluorophenoxy)butanoic acid.
Reduction: Formation of 4-(4-bromo-2-fluorophenoxy)butanol.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-(4-chloro-2-fluorophenoxy)butanoate
- Methyl 4-(4-bromo-2-chlorophenoxy)butanoate
- Methyl 4-(4-bromo-2-methylphenoxy)butanoate
Comparison: Methyl 4-(4-bromo-2-fluorophenoxy)butanoate is unique due to the presence of both bromine and fluorine atoms on the phenoxy group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds with only one halogen substituent.
Eigenschaften
IUPAC Name |
methyl 4-(4-bromo-2-fluorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJFQHBBSKMCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















